BenchChemオンラインストアへようこそ!

6-Fluoro-3-(1-nitrosopiperidin-4-yl)benzo[d]isoxazole

Pharmacopeial reference standard Regulatory compliance Impurity profiling

6-Fluoro-3-(1-nitrosopiperidin-4-yl)benzo[d]isoxazole (CAS 2416230-38-9) is a nitrosamine drug substance-related impurity (NDSRI) of the antipsychotic agents risperidone and paliperidone, formed by N-nitrosation of the secondary amine in the 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole pharmacophore fragment. It is officially designated as N-Nitroso Risperidone EP Impurity M under the European Pharmacopoeia and as N-Nitroso Paliperidone USP Related Compound B under the United States Pharmacopeia, and is supplied as a fully characterized reference standard compliant with USP, EMA, JP, and BP regulatory guidelines.

Molecular Formula C12H12FN3O2
Molecular Weight 249.245
CAS No. 2416230-38-9
Cat. No. B2609030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-3-(1-nitrosopiperidin-4-yl)benzo[d]isoxazole
CAS2416230-38-9
Molecular FormulaC12H12FN3O2
Molecular Weight249.245
Structural Identifiers
SMILESC1CN(CCC1C2=NOC3=C2C=CC(=C3)F)N=O
InChIInChI=1S/C12H12FN3O2/c13-9-1-2-10-11(7-9)18-14-12(10)8-3-5-16(15-17)6-4-8/h1-2,7-8H,3-6H2
InChIKeyPGUKYDMMRNFDCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Fluoro-3-(1-nitrosopiperidin-4-yl)benzo[d]isoxazole (CAS 2416230-38-9): NDSRI Reference Standard Procurement for Risperidone/Paliperidone Quality Control


6-Fluoro-3-(1-nitrosopiperidin-4-yl)benzo[d]isoxazole (CAS 2416230-38-9) is a nitrosamine drug substance-related impurity (NDSRI) of the antipsychotic agents risperidone and paliperidone, formed by N-nitrosation of the secondary amine in the 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole pharmacophore fragment [1]. It is officially designated as N-Nitroso Risperidone EP Impurity M under the European Pharmacopoeia and as N-Nitroso Paliperidone USP Related Compound B under the United States Pharmacopeia, and is supplied as a fully characterized reference standard compliant with USP, EMA, JP, and BP regulatory guidelines [2]. The compound has molecular formula C₁₂H₁₂FN₃O₂, molecular weight 249.24 g/mol, and is classified under Carcinogenic Potency Category 3 with an allowable intake of 400 ng/day per ICH M7 [1].

Why 6-Fluoro-3-(1-nitrosopiperidin-4-yl)benzo[d]isoxazole Cannot Be Replaced by a Generic Nitrosamine Standard


Nitrosamine drug substance-related impurities (NDSRIs) are structurally specific to each API and display widely divergent analytical behavior; a validated LC-MS/MS study of four risperidone NDSRIs demonstrated that each impurity has unique retention time, ionization efficiency, fragmentation pathway, LOD/LOQ, and matrix recovery profile, making generic substitution analytically invalid [1]. Specifically, 6-fluoro-3-(1-nitrosopiperidin-4-yl)benzo[d]isoxazole (designated NB) co-elutes with the structurally similar NBP impurity under standard gradient conditions (ΔRT = 0.47 min) and requires dedicated mobile-phase optimization to resolve, a challenge not observed with any other NDSRI pair [1]. Using a different nitrosamine reference standard in place of NB would produce inaccurate retention time matching, incorrect quantifier/qualifier ion ratios, and unreliable quantification, directly compromising ANDA/NDA regulatory submission data integrity [1].

6-Fluoro-3-(1-nitrosopiperidin-4-yl)benzo[d]isoxazole: Quantitative Differentiation Evidence Against Closest NDSRI Comparators


Dual Pharmacopeial Identity: Simultaneous EP Impurity M and USP Related Compound B Designation

6-Fluoro-3-(1-nitrosopiperidin-4-yl)benzo[d]isoxazole (NB) is explicitly listed under two separate pharmacopeial monikers—N-Nitroso Risperidone EP Impurity M (European Pharmacopoeia) and N-Nitroso Paliperidone USP Related Compound B (United States Pharmacopeia)—unlike the comparator NDSRIs NINA, NBOP, and NBP, which are primarily referenced by systematic chemical names without dual-compendial designations [1]. Veeprho confirms that this nitrosamine standard meets regulatory standards set by USP, EMA, JP, and BP simultaneously [2].

Pharmacopeial reference standard Regulatory compliance Impurity profiling

Superior Calibration Linearity and LOQ-Level Precision Among Four Risperidone NDSRIs

In a head-to-head LC-MS/MS validation study, NB achieved the highest coefficient of determination (R² = 0.9998) and the lowest relative standard deviation at the limit of quantification (%RSD at LOQ = 1.56%) among all four NDSRI impurities analyzed, outperforming NINA (R² 0.9989, %RSD 2.67%), NBOP (R² 0.9992, %RSD 2.79%), and NBP (R² 0.9995, %RSD 1.66%) [1].

LC-MS/MS method validation Calibration linearity Quantification precision

Critical Chromatographic Co-Elution Challenge with NBP—Unique Resolution Requirement

Under initial screening conditions (0.1% formic acid in methanol), NB co-eluted with NBP at closely adjacent retention times of 12.52 min and 12.05 min (ΔRT = 0.47 min), whereas all other impurity pairs were baseline-resolved: NINA (4.52 min) and NBOP (10.50 min) were separated by ≥2.02 min from NB [1]. Dedicated mobile-phase optimization—increasing formic acid to 0.2% (pH ~2.1) and adjusting the initial gradient ratio to 65:35 (v/v)—was required to achieve adequate NB/NBP resolution; no other impurity pair demanded this level of method tuning [1].

Chromatographic separation Co-elution Method development

Highest Structural Fidelity to the Risperidone/Paliperidone Pharmacophore Core

NB retains the intact 6-fluoro-benzo[d]isoxazole heterocyclic ring that constitutes the core pharmacophore of risperidone (MW 410.21) and paliperidone, whereas the three comparator NDSRIs are structural truncations or modifications: NINA is a monocyclic piperidine-4-carboxylic acid (MW 158.16) lacking the benzisoxazole system entirely, NBOP is an oxime derivative (MW 269.25), and NBP is a ketone derivative (MW 267.08), neither of which contains the aromatic isoxazole ring [1]. MS/MS fragmentation confirmed that NB generates unique quantifier (m/z 250.2 [M+H]⁺) and qualifier ions (m/z 220.1 [M+H−30]⁺) distinct from all other impurities [1].

Structural elucidation API degradation marker Impurity fate mapping

Higher-Risk Carcinogenic Potency Classification and More Stringent Allowable Intake vs. NINA

NB is assigned to Carcinogenic Potency Category 3 with an allowable intake (AI) of 400 ng/day, which is 3.75-fold more stringent than the 1500 ng/day limit for NINA (Category 5, the lowest-risk tier among the four NDSRIs) [1]. NBOP and NBP share the same Category 3 classification (AI 400 ng/day) as NB; however, NB's wider recovery range (see Evidence Item 5) makes achieving compliant quantification at this stringent limit more analytically demanding [1]. The 400 ng/day AI translates to an acceptable limit of 25 µg/g in the risperidone drug substance for NB, NBOP, and NBP, versus 93.75 µg/g for NINA [1].

Genotoxic impurity TTC limit ICH M7 risk assessment

Widest Matrix Recovery Range Indicating Greater Susceptibility to Sample Matrix Effects

Across three spike concentration levels (LOQ, 100%, and 200%) in risperidone drug substance matrix, NB exhibited the broadest recovery range of 94.95–126.56% (span = 31.61 percentage points), substantially wider than NINA (98.63–124.40%, span 25.77 pp), NBOP (98.16–115.35%, span 17.19 pp), and NBP (96.73–109.65%, span 12.92 pp) [1]. Notably, NB's system precision at LOQ (%RSD = 10.79%) was also the highest among the four impurities (NINA 8.72%, NBOP 5.38%, NBP 4.55%), consistent with greater matrix interaction [1].

Matrix effect Recovery accuracy Method robustness

Priority Application Scenarios for 6-Fluoro-3-(1-nitrosopiperidin-4-yl)benzo[d]isoxazole (NB) Based on Quantitative Evidence


Dual-Pharmacopeia Compliant QC Release Testing of Risperidone and Paliperidone APIs

NB is the only NDSRI reference standard that simultaneously fulfills the identity requirements for N-Nitroso Risperidone EP Impurity M and N-Nitroso Paliperidone USP Related Compound B, enabling a single procurement to support both EP and USP monograph compliance [1]. Its superior calibration linearity (R² = 0.9998) and LOQ precision (%RSD = 1.56%) make it the optimal calibrant for generating regulatory submission-ready quantification data [2]. QC laboratories supplying both European and North American markets can consolidate their nitrosamine impurity reference standard inventory from two separate materials to one.

LC-MS/MS Method Development and Validation for NDSRI Quantification in Risperidone Drug Substances

The well-documented co-elution challenge between NB and NBP (ΔRT = 0.47 min) demands that any newly developed LC-MS/MS method for risperidone NDSRIs include NB as a critical system suitability marker to verify chromatographic resolution [1]. The validated method parameters—LOD 0.12 µg/mL, LOQ 0.25 µg/mL, linear range 0.25–49.51 µg/mL, and MRM transitions (quantifier m/z 250.2→220.1)—provide a directly transferable starting point for method setup, substantially reducing development time compared to methods that use non-isoxazole NDSRI standards such as NINA [1].

Forced Degradation and Nitrosamine Risk Assessment Studies for ANDA/NDA Submissions

NB is the only NDSRI that preserves the intact 6-fluoro-benzo[d]isoxazole ring system of risperidone and paliperidone, making it the definitive marker for nitrosation occurring directly on the API core under stressed conditions (acidic nitrite challenge, elevated temperature/humidity) [1]. Its Category 3 carcinogenic potency classification (AI 400 ng/day) places it in the higher-risk tier that FDA and EMA guidance explicitly requires sponsors to monitor and control, with the 25 µg/g acceptable limit in drug substance directly derived from the 400 ng/day AI [1]. Procuring a fully characterized NB standard with documented purity ≥99% HPLC is a prerequisite for the nitrosamine risk assessment package in any risperidone or paliperidone ANDA/NDA.

Matrix-Matched Method Robustness Testing Across Diverse API Batches and Formulation Excipients

NB's demonstrated wider recovery range (94.95–126.56%) and higher system precision variability (%RSD 10.79%) compared to other NDSRIs indicate that its quantification is the most matrix-sensitive of the four impurities [1]. This property makes NB an ideal probe analyte for assessing and demonstrating method robustness across different API sources, synthetic routes, and formulation matrices during method transfer and inter-laboratory validation exercises—a poorly characterized generic nitrosamine standard would not provide this diagnostic sensitivity to matrix effects [1].

Quote Request

Request a Quote for 6-Fluoro-3-(1-nitrosopiperidin-4-yl)benzo[d]isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.